

### Managing adverse events associated with Tofersen administration in animal studies

Author: BenchChem Technical Support Team. Date: December 2025



## Tofersen Administration in Animal Studies: A Technical Support Resource

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing potential adverse events associated with the intrathecal administration of **Tofersen** in preclinical animal studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

### Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed adverse events in animal studies with Tofersen?

A1: Preclinical studies in rodents and non-human primates have generally found **Tofersen** to be well-tolerated. However, some adverse events, primarily neurological in nature and often dose-dependent, have been reported. In Sprague-Dawley rats receiving high doses, transient acute tactile hypersensitivity, as well as decreases in arousal, gait, mobility, respiration, and sensorimotor observations, have been noted. In Cynomolgus monkeys, transient neurological signs were observed in some animals at high doses, although these were not considered adverse as they lacked clinical or anatomical pathology correlates. It is important to note that many observed adverse events in both preclinical and clinical settings are related to the intrathecal administration procedure itself.







Q2: Are there specific adverse events associated with the intrathecal route of administration?

A2: Yes, the intrathecal injection procedure can induce adverse events independent of the therapeutic agent. In studies with antisense oligonucleotides (ASOs) administered intrathecally to Cynomolgus monkeys, a range of neurological signs have been documented. These can include a transient, non-adverse absence of lower spinal reflexes, which typically resolves within 24 to 48 hours. More severe, though rare, procedure-related events can include spinal cord injury leading to rapidly progressing hind limb paralysis. Careful execution of the intrathecal injection is critical to minimize these risks.

Q3: What are the expected changes in cerebrospinal fluid (CSF) analysis following **Tofersen** administration in animal models?

A3: While specific data from animal studies is limited in public documentation, clinical trials in humans have frequently shown elevations in CSF white blood cell count (pleocytosis) and protein levels following **Tofersen** administration. These changes are common with intrathecally administered ASOs and are not always associated with clinical symptoms. In preclinical studies with other ASOs in non-human primates, CSF analysis is a key monitoring parameter for assessing the inflammatory response to treatment.

Q4: What is the known mechanism of action of **Tofersen**?

A4: **Tofersen** is an antisense oligonucleotide (ASO) designed to target the messenger RNA (mRNA) of the superoxide dismutase 1 (SOD1) gene. By binding to the SOD1 mRNA, **Tofersen** triggers its degradation by an enzyme called RNase H1. This process reduces the synthesis of the SOD1 protein, including toxic mutant forms of the protein implicated in the pathology of amyotrophic lateral sclerosis (ALS).

### **Troubleshooting Guide**

This guide provides potential solutions for adverse events that may be encountered during **Tofersen** administration in animal studies.

### Troubleshooting & Optimization

Check Availability & Pricing

| Observed Adverse Event                                                                 | Potential Cause                                                                                                 | Recommended Action                                                                                                                                                                                                                                                                                                                      |
|----------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Transient neurological deficits post-injection (e.g., ataxia, paresis, muscle tremors) | - High dose of Tofersen-<br>Complication from intrathecal<br>injection procedure                                | - Review and confirm correct dosage calculation Evaluate the injection technique for potential procedural-related injury Monitor the animal closely for resolution of symptoms. For persistent or severe signs, consider humane endpoints If procedural-related, refine the injection protocol and ensure proper training of personnel. |
| Signs of pain or distress (e.g., vocalization, hunched posture, reduced activity)      | - Post-procedural pain from<br>lumbar puncture- Tactile<br>hypersensitivity (observed in<br>rats at high doses) | - Administer appropriate analgesia as per approved institutional protocols Provide supportive care, including easy access to food and water If hypersensitivity is suspected, handle the animal with extra care and minimize environmental stimuli.                                                                                     |
| Abnormal gait or hind limb<br>weakness                                                 | - Drug-related neurological<br>effect- Spinal cord injury from<br>injection                                     | - Perform a thorough neurological examination to characterize the deficit If spinal cord injury is suspected, consider imaging (e.g., MRI) to confirm For severe or progressing weakness, euthanasia may be necessary. Review and refine the injection procedure to prevent future occurrences.                                         |
| Seizures                                                                               | - High local concentration of the ASO in the CNS                                                                | - This is a serious adverse event. Provide immediate                                                                                                                                                                                                                                                                                    |



veterinary care, which may include anticonvulsant medication.- Re-evaluate the dose and concentration of the administered Tofersen.

### **Data from Preclinical Safety Studies**

Detailed quantitative data on adverse events in animal studies with **Tofersen** are not extensively available in the public domain. However, the following tables summarize the qualitative findings from studies in rats and provide a reference from a study on general intrathecal ASO administration in Cynomolgus monkeys, which may offer insights into potential class-effects.

Table 1: Summary of **Tofersen**-Related Findings in a Single-Dose Rat Study

| Finding      | Dose Group Observations |                                                                                                                |
|--------------|-------------------------|----------------------------------------------------------------------------------------------------------------|
| Neurological | High Dose (3 mg)        | Transient acute tactile hypersensitivity. Decreases in arousal, gait, mobility, and sensorimotor observations. |
| Respiratory  | High Dose (3 mg)        | Decreased respiration.                                                                                         |

Source: Adapted from the European Medicines Agency Assessment Report on Qalsody.

Table 2: Neurological Signs Observed Following Intrathecal Bolus Administration of Antisense Oligonucleotides in Cynomolgus Monkeys (N=1,016)



| Neurological Sign                                                        | Incidence                                        | Onset                                 | Duration/Outcome                                                                  |
|--------------------------------------------------------------------------|--------------------------------------------------|---------------------------------------|-----------------------------------------------------------------------------------|
| Transient absence of lower spinal reflexes                               | Increased with ASO administration; dosedependent | Immediately post-<br>injection        | Resolved within 24-48 hours                                                       |
| Muscle tremor or spasticity                                              | Not specified                                    | During or immediately after injection | Responded to<br>diazepam in 1/3 of<br>cases; required<br>euthanasia in 2/3        |
| Ataxia, paresis,<br>nystagmus, urinary<br>incontinence, muscle<br>tremor | Not specified                                    | 30 minutes to 4 hours post-dosing     | Spontaneously resolved or worsened, potentially leading to poor general condition |
| Rapidly progressing hind limb paralysis                                  | Rare (<0.1% for procedure-related necrosis)      | Within a day of dosing                | Indicative of spinal cord injury/necrosis; poor prognosis                         |
| Adverse hind limb paresis or paralysis                                   | Rare                                             | 2 to 18 days after dosing             | Poor general condition requiring euthanasia                                       |

Note: This data is from studies on various ASOs, not specifically **Tofersen**, but provides a valuable reference for potential adverse events related to intrathecal ASO administration in this species.

# Experimental Protocols Protocol for Intrathecal Administration of Tofersen in Rats

- Animal Model: SOD1-G93A transgenic rats are commonly used to assess the efficacy of Tofersen. Wild-type Sprague-Dawley rats can be used for toxicology studies.
- Anesthesia: Anesthetize the rat using an appropriate inhalant (e.g., isoflurane) or injectable anesthetic, according to the institution's approved protocols.
- Catheter Implantation (for repeat dosing):



- Surgically implant a polyurethane catheter into the intrathecal space at the lumbar level.
- Exteriorize the catheter and connect it to a subcutaneous access port (e.g., Pinport™) for ease of repeated dosing.
- Allow for a post-surgical recovery period of at least one week.
- Direct Intrathecal Injection (for single dosing):
  - Place the anesthetized rat in a stereotaxic frame or hold it securely.
  - Make a small incision over the lumbar region to visualize the vertebrae.
  - Carefully insert a fine-gauge needle (e.g., 30G) into the intrathecal space, confirmed by the appearance of CSF in the needle hub.
  - Slowly inject the Tofersen solution.
  - Close the incision with sutures.
- Dosing:
  - Tofersen is typically administered as a bolus injection.
  - The volume and concentration should be carefully calculated based on the study design and the animal's weight.
- Post-Procedure Monitoring:
  - Monitor the animal for recovery from anesthesia.
  - Perform regular health checks, including monitoring for changes in behavior, mobility, and neurological function.
  - Conduct a functional observation battery (FOB) at specified time points to assess for any neurological deficits.



## Protocol for Intrathecal Administration of Tofersen in Cynomolgus Monkeys

- Animal Model: Naive, healthy Cynomolgus monkeys are used for safety and toxicology studies.
- Anesthesia: Anesthetize the monkey with an appropriate agent (e.g., ketamine and medetomidine), following institutional guidelines.
- Procedure:
  - Place the anesthetized monkey in lateral recumbency.
  - Aseptically prepare the skin over the lumbar region.
  - Perform a lumbar puncture between the L3-L5 vertebrae using a spinal needle.
  - Confirm correct needle placement by observing the flow of CSF.
  - Slowly administer the Tofersen solution as a bolus injection.
  - Leave the needle in place for a short period (e.g., 30 seconds) after the injection to prevent leakage.
- Dosing:
  - The dose is typically administered as a fixed amount per animal.
- Post-Procedure Monitoring:
  - Monitor the animal for recovery from anesthesia.
  - Conduct regular clinical observations, with a focus on neurological signs (e.g., reflexes, gait, behavior) at pre-dose, and at various time points post-dose (e.g., 4 and 24 hours).
  - Collect CSF and blood samples for analysis of **Tofersen** concentration, inflammatory markers, and other relevant biomarkers.



### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of **Tofersen** in reducing toxic SOD1 protein synthesis.





Click to download full resolution via product page

Caption: General experimental workflow for **Tofersen** administration in animal studies.

 To cite this document: BenchChem. [Managing adverse events associated with Tofersen administration in animal studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588239#managing-adverse-events-associated-with-tofersen-administration-in-animal-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide





accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com